Cas no 1256727-83-9 ((R)-thiochroman-4-aminehydrochloride)
(R)-thiochroman-4-aminehydrochloride Chemical and Physical Properties
Names and Identifiers
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- (R)-thiochroman-4-amine hydrochloride
- (R)-thiochroman-4-aminehydrochloride
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- MDL: MFCD32067714
- Inchi: 1S/C9H11NS.ClH/c10-8-5-6-11-9-4-2-1-3-7(8)9;/h1-4,8H,5-6,10H2;1H/t8-;/m1./s1
- InChI Key: TXPWNJPROMVYBG-DDWIOCJRSA-N
- SMILES: Cl.S1C2C=CC=CC=2[C@@H](CC1)N
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 138
- Topological Polar Surface Area: 51.3
(R)-thiochroman-4-aminehydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1000468-5g |
(R)-thiochroman-4-amine hydrochloride |
1256727-83-9 | 95% | 5g |
$2500 | 2024-08-02 | |
| eNovation Chemicals LLC | Y1000468-5g |
(R)-thiochroman-4-amine hydrochloride |
1256727-83-9 | 95% | 5g |
$2500 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1000468-5g |
(R)-thiochroman-4-amine hydrochloride |
1256727-83-9 | 95% | 5g |
$2500 | 2025-02-27 |
(R)-thiochroman-4-aminehydrochloride Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
Additional information on (R)-thiochroman-4-aminehydrochloride
Introduction to (R)-Thiochroman-4-aminehydrochloride (CAS No. 1256727-83-9)
(R)-Thiochroman-4-aminehydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 1256727-83-9, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to the thiochroman class, which has garnered considerable attention due to its versatile applications in medicinal chemistry and drug development. The (R)-configuration of the thiochroman ring system imparts unique stereochemical properties, making it a valuable scaffold for designing novel therapeutic agents.
The< strong>hydrochloride salt form of this compound enhances its solubility and stability, facilitating its use in various biochemical and pharmacological studies. Thiochromans are known for their potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. These attributes have spurred extensive research into their derivatives as potential candidates for treating a range of diseases.
In recent years, there has been a surge in research focused on developing enantiomerically pure compounds for pharmaceutical applications. The (R)-configuration of (R)-Thiochroman-4-aminehydrochloride makes it an attractive candidate for such studies. Enantiopure compounds often exhibit improved pharmacological profiles compared to their racemic counterparts, leading to better therapeutic outcomes. This has driven the synthesis and characterization of (R)-Thiochroman-4-aminehydrochloride as a key intermediate in the development of new drugs.
One of the most compelling aspects of (R)-Thiochroman-4-aminehydrochloride is its role as a building block in the synthesis of more complex molecules. The thiochroman core can be functionalized in various ways, allowing chemists to tailor its properties for specific applications. For instance, researchers have explored its use in creating ligands for metal-based drug formulations. These metal-ligand complexes have shown promise in targeted therapy, particularly in cancer treatment, where they can selectively bind to tumor cells and deliver cytotoxic agents.
The pharmacological activity of (R)-Thiochroman-4-aminehydrochloride has been extensively studied in vitro and in vivo. Preclinical studies have demonstrated its potential in modulating various biological pathways. Notably, it has been investigated for its effects on enzyme inhibition and receptor binding. These interactions are crucial for understanding how the compound exerts its therapeutic effects. For example, studies have shown that (R)-Thiochroman-4-aminehydrochloride can inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.
The development of new synthetic methodologies has also played a pivotal role in advancing research on (R)-Thiochroman-4-aminehydrochloride. Advanced techniques such as asymmetric synthesis and chiral resolution have enabled the production of enantiomerically pure forms of this compound with high yields and purity. These advancements have not only facilitated detailed mechanistic studies but also opened new avenues for drug discovery.
Recent research has highlighted the importance of (R)-Thiochroman-4-aminehydrochloride in the development of anti-inflammatory agents. Inflammatory diseases remain a significant global health challenge, and finding novel therapeutics is crucial. Thiochromans have been identified as promising candidates due to their ability to modulate inflammatory pathways without causing significant side effects. The hydrochloride salt form enhances the bioavailability of these compounds, making them more effective in clinical settings.
The compound's potential application in neurodegenerative diseases is another area of active investigation. Studies suggest that thiochromans can cross the blood-brain barrier and exert neuroprotective effects. This has led to interest in developing derivatives of (R)-Thiochroman-4-aminehydrochloride that could be used to treat conditions such as Alzheimer's disease and Parkinson's disease. The ability of these compounds to interact with specific neural targets makes them attractive candidates for further development.
In conclusion, (R)-Thiochroman-4-aminehydrochloride is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique stereochemical properties, combined with its diverse biological activities, make it a valuable scaffold for designing novel therapeutic agents. Ongoing research continues to uncover new applications for this compound, particularly in the treatment of inflammatory and neurodegenerative diseases. As synthetic methodologies continue to evolve, the accessibility and utility of (R)-Thiochroman-4-aminehydrochloride are expected to expand even further.
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